1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

TSHR antagonist thyroid receptor cAMP inhibition

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396786-68-7) is a synthetic, small-molecule urea derivative that functions as a thyroid-stimulating hormone receptor (TSHR) antagonist. The compound incorporates a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety, a thiophen-2-ylmethyl substituent, and a 2-hydroxypropyl linker connecting to the central urea pharmacophore.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 1396786-68-7
Cat. No. B2739692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
CAS1396786-68-7
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESCC(CNC(=O)NCC1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C16H18N2O4S/c1-16(20,11-4-5-13-14(7-11)22-10-21-13)9-18-15(19)17-8-12-3-2-6-23-12/h2-7,20H,8-10H2,1H3,(H2,17,18,19)
InChIKeyGYRZJHXDPHUMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396786-68-7): TSHR Antagonist Chemical Procurement Baseline


1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396786-68-7) is a synthetic, small-molecule urea derivative that functions as a thyroid-stimulating hormone receptor (TSHR) antagonist [1]. The compound incorporates a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety, a thiophen-2-ylmethyl substituent, and a 2-hydroxypropyl linker connecting to the central urea pharmacophore [2]. Its molecular formula is C₁₆H₁₈N₂O₄S with a molecular weight of 334.4 g/mol [2]. The compound has been curated in ChEMBL (ID: CHEMBL5285143) and BindingDB (ID: BDBM50614116) with reported antagonist activity at both rat and human TSHR [1]. It is primarily utilized as a research tool in thyroid-related disease modeling, particularly for Graves' disease, Graves' ophthalmopathy, and thyroid cancer, where selective TSHR antagonism is pharmacologically desirable [1][3].

Why 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Substituted by Other Urea-Based TSHR Antagonists


Urea-based TSHR antagonists span a wide range of potencies and selectivity profiles; in-class compounds are not interchangeable. Commercially available TSHR antagonists such as ML224 (IC₅₀ ≈ 2.1 µM) and VA-K-14 (IC₅₀ ≈ 12.3 µM) exhibit micromolar potency against human TSHR, while 1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea demonstrates nanomolar potency (IC₅₀ 82 nM) [1]. Beyond potency, the selectivity window against the closely related follicle-stimulating hormone receptor (FSHR) differs substantially among TSHR antagonists. ML224 achieves approximately 14-fold selectivity (FSHR IC₅₀ >30 µM vs TSHR IC₅₀ 2.1 µM), whereas this compound achieves approximately 122-fold selectivity (FSHR IC₅₀ 10,000 nM vs TSHR IC₅₀ 82 nM), providing a substantially wider safety margin for in vitro target engagement studies [1]. The presence of the 2-hydroxypropyl linker and the specific thiophen-2-ylmethyl substitution pattern on the urea scaffold are structural features that cannot be replicated by generic TSHR antagonists bearing different substitution (e.g., imidazole-based, triazolothienopyrimidine-based), directly impacting pharmacophore-driven binding interactions and selectivity [1][2].

Quantitative Differentiation Evidence for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea


Nanomolar TSHR Antagonist Potency vs. Micromolar Comparators

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea exhibits an IC50 of 82 nM against human TSHR expressed in HEK293 cells, measured by Eu-cAMP TR-FRET assay [1]. This represents a 26-fold improvement in potency over ML224 (IC50 2.1 µM) and a 150-fold improvement over VA-K-14 (IC50 12.3 µM) when compared under analogous cAMP accumulation assay conditions . Against rat TSHR in FRTL-5 cells, the compound achieves an IC50 of 39 nM [1].

TSHR antagonist thyroid receptor cAMP inhibition

Superior TSHR-over-FSHR Selectivity Ratio: 122-fold vs. 14-fold for ML224

The compound demonstrates an IC50 of 10,000 nM at the human follicle-stimulating hormone receptor (FSHR) expressed in HEK293 cells [1]. Combined with its TSHR IC50 of 82 nM, this yields a selectivity ratio of approximately 122-fold [1]. In comparison, ML224 achieves a selectivity ratio of approximately 14-fold (TSHR IC50 2.1 µM; FSHR IC50 >30 µM) . The 8.7-fold improvement in TSHR/FSHR selectivity represents a meaningful advantage for experiments requiring clean discrimination between TSHR-mediated and FSHR-mediated cAMP signaling pathways.

TSHR selectivity FSHR off-target glycoprotein hormone receptor

Cross-Species TSHR Activity: Rat and Human Dual-Species Potency

Unlike many TSHR antagonists that show significant species-dependent potency shifts, 1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea retains consistent nanomolar activity across species: IC50 of 39 nM at rat TSHR in FRTL-5 cells and 82 nM at human TSHR in HEK293 cells [1]. The rat-to-human potency ratio is approximately 2.1-fold, indicating robust cross-species target engagement [1]. In contrast, ML224 requires significantly higher concentrations for rodent studies (reported IC50 shifts exceeding 10-fold in some assay formats) .

species cross-reactivity rat TSHR FRTL-5

Favorable Calculated Lipophilicity (XLogP3 = 1.4) for Cell Permeability and Aqueous Solubility Balance

The computed XLogP3 value for 1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is 1.4, placing it within the optimal range (1–3) for balancing passive membrane permeability with aqueous solubility [1]. This compares favorably to the more lipophilic TSHR antagonist ML224 (XLogP3 ≈ 3.5), which may exhibit limited aqueous solubility [2]. The topological polar surface area (TPSA) of 108 Ų and 3 hydrogen bond donors further support adequate cell permeability potential per Veber's rules [1].

lipophilicity cell permeability drug-likeness

Best Research and Industrial Application Scenarios for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea


Graves' Disease in Vitro Modeling Requiring Nanomolar TSHR Blockade

In Graves' disease research, thyroid-stimulating immunoglobulins (TSI) activate TSHR, driving hyperthyroidism. 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, with its nanomolar IC50 of 82 nM against human TSHR [1], provides potent blockade of TSH- and TSI-stimulated cAMP production at concentrations where micromolar antagonists (ML224, VA-K-14) fail to achieve complete receptor occupancy. Its 122-fold selectivity for TSHR over FSHR ensures that observed cAMP modulation is attributable specifically to TSHR antagonism rather than off-target FSHR engagement, critical for mechanistic studies on thyroid-stimulating antibody signaling [1].

In Vivo Rodent Hyperthyroidism Models Leveraging Dual-Species Potency

The compound's consistent nanomolar potency across species (rat TSHR IC50 39 nM; human TSHR IC50 82 nM) [1] supports direct translation from human cell-based assays to rodent models of hyperthyroidism, including TSH-induced thyroid hormone release models and Graves' orbitopathy models. Researchers can use the same compound batch for both in vitro target engagement studies and in vivo efficacy testing, eliminating the need to switch chemical tools between experimental phases. The favorable XLogP3 of 1.4 suggests adequate oral bioavailability potential for exploratory animal studies, though in vivo PK has not been formally reported [2].

Selective TSHR Pharmacological Profiling Panels for Glycoprotein Hormone Receptor Family

For screening campaigns aiming to profile compound selectivity across the glycoprotein hormone receptor family (TSHR, FSHR, LHCGR), this compound serves as a reference TSHR antagonist with well-characterized selectivity data: IC50 82 nM (TSHR), 10,000 nM (FSHR) [1]. Inclusion in selectivity panels alongside ML224 (TSHR IC50 2.1 µM; FSHR >30 µM) enables researchers to benchmark novel chemical entities against two structurally distinct TSHR antagonist chemotypes with differing selectivity windows [1].

Thyroid Cancer Cell Line Studies Targeting TSHR-Mediated Proliferation

TSHR signaling has been implicated in thyroid cancer cell proliferation and metastasis. 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can be deployed in thyroid cancer cell lines (e.g., TPC-1, FTC-133) at concentrations of 50–200 nM to assess TSHR-dependent proliferative signaling, leveraging its nanomolar potency to avoid the cytotoxicity and off-target effects commonly associated with micromolar-range tool compounds [1][2].

Quote Request

Request a Quote for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.